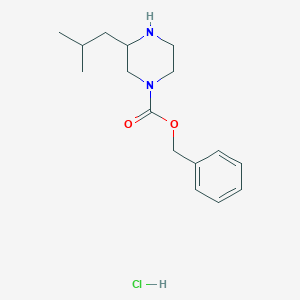
Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride is a compound that belongs to the piperazine family. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one with 1-[3-(trifluoromethyl)phenyl]piperazine . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required standards for pharmaceutical applications .
化学反应分析
Types of Reactions
Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of certain receptors and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-(Benzyloxycarbonyl)piperazine: Known for its use in the synthesis of serotonin receptor ligands.
Benzylpiperazine: A stimulant with effects similar to amphetamines.
Cariprazine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness
Its ability to interact with various molecular targets makes it a valuable compound for research and development .
属性
分子式 |
C16H25ClN2O2 |
|---|---|
分子量 |
312.83 g/mol |
IUPAC 名称 |
benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-18(9-8-17-15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H |
InChI 键 |
SGVQHOAZADBVAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















